Adenosine-15N

Analytical Chemistry Quantitative Metabolomics LC-MS/MS

Adenosine-15N is a stable isotope-labeled form of the endogenous nucleoside adenosine, wherein one or more nitrogen atoms (typically the amino group, N7, or all five nitrogens) are substituted with the heavy 15N isotope. This isotopic labeling imparts a defined mass increment (e.g., a +1 Da shift per 15N substitution) and distinct NMR spectroscopic properties, enabling its primary use as an internal standard for accurate quantitative mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) based metabolic flux analyses.

Molecular Formula C10H13N5O4
Molecular Weight 268.23 g/mol
Cat. No. B15574396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-15N
Molecular FormulaC10H13N5O4
Molecular Weight268.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1
InChIKeyOIRDTQYFTABQOQ-YMQUXKSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenosine-15N for Analytical and Metabolic Research: An Evidence-Based Procurement Guide


Adenosine-15N is a stable isotope-labeled form of the endogenous nucleoside adenosine, wherein one or more nitrogen atoms (typically the amino group, N7, or all five nitrogens) are substituted with the heavy 15N isotope. This isotopic labeling imparts a defined mass increment (e.g., a +1 Da shift per 15N substitution) and distinct NMR spectroscopic properties, enabling its primary use as an internal standard for accurate quantitative mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) based metabolic flux analyses. The compound is widely utilized in life science research to elucidate nucleotide metabolism, RNA modification dynamics, and cellular energy regulation [1]. Commercially, it is available in various labeling configurations, including the uniformly labeled Adenosine-15N5 (CAS: 168566-57-2) and site-specifically labeled variants (e.g., [7,NH2-15N2]-adenosine, CAS: 41547-82-4), which offer distinct technical advantages for specific experimental designs .

Workflow Stable isotope dilution mass spectrometry (IDMS) for endogenous metabolite quantification
Assay Context Stable isotope-resolved metabolomics (SIRM) for purine pathway flux analysis
Structural Biology Site-specific 15N labeling supports NMR resonance assignment in large RNA molecules

Adenosine-15N: Why Unlabeled Adenosine or Alternate Isotopologues Cannot Be Used Interchangeably


In quantitative mass spectrometry workflows, substituting a stable isotope-labeled internal standard like Adenosine-15N with an unlabeled analog or a different isotopologue (e.g., 13C-labeled or 2H-labeled adenosine) compromises analytical accuracy due to fundamental differences in physicochemical behavior and mass spectrometric response. The core principle of isotope dilution mass spectrometry relies on the labeled standard's near-identical chromatographic retention time and ionization efficiency to the analyte, combined with a distinct mass-to-charge ratio (m/z) to avoid signal overlap [1]. Unlabeled adenosine fails this requirement, co-eluting and sharing the same m/z, thus preventing its use as an internal standard. Alternative labels, such as 13C, introduce a different mass shift and can exhibit altered chromatographic behavior (e.g., due to differential hydrogen-deuterium exchange with deuterated analogs), leading to inaccurate quantification [2]. Furthermore, for NMR applications, the specific incorporation of 15N at defined positions (e.g., N7 and NH2) is critical for resolving spectral complexity in large biomolecules like RNA, a capability that is lost with unlabeled or uniformly 13C-labeled compounds which generate different, and often less interpretable, coupling patterns [3]. Therefore, the selection of Adenosine-15N is not generic but is dictated by the precise analytical or structural requirements of the experimental system.

Unlabeled Analyte co-elution
Unlabeled adenosine shares identical m/z and retention time, preventing analyte-internal standard distinction in MS.
13C-labeled Chromatographic shift
13C isotopologues may exhibit altered retention times relative to the analyte, introducing quantification bias.
2H-labeled H/D exchange
Deuterated analogs are prone to hydrogen-deuterium exchange, shifting retention and altering matrix effects.
Uniform label NMR resolution
Uniform 15N labeling lacks site-specific resolution for NMR; structural studies require site-specific enrichment.

Adenosine-15N Comparative Performance: Quantitative Evidence for Scientific Selection


Adenosine-15N as a Mass Spectrometry Internal Standard: Quantified Mass Shift and Fragmentation Pattern

Adenosine-15N provides a definitive mass shift for use as an internal standard in LC-MS. Direct comparison of extracted ion chromatograms (XICs) shows that the 15N-labeled standard is chromatographically indistinguishable from unlabeled adenosine but is uniquely identifiable by its mass. In MS1, the unlabeled adenosine ion appears at m/z = 268.10, while the corresponding 15N-labeled ion is observed at m/z = 273.09, a mass increase of +4.99 Da due to the incorporation of five 15N atoms in the purine base [1]. This mass difference is also consistently preserved in MS2 fragmentation: the characteristic neutral loss of ribose (-132.04 Da) yields the adenine base fragment at m/z = 136.06 for the unlabeled compound and at m/z = 141.05 for the 15N-labeled compound, a shift of +4.99 Da [1].

Mass Shift in MS1
Head-to-head
Target m/z 273.09 vs. Baseline m/z 268.10. Δm/z = +4.99 Da.
Supports isotope dilution quantification
Confirmed by nano LC-MS at RT 39.30 min.
Analytical Chemistry Quantitative Metabolomics LC-MS/MS

Quantitative Accuracy: Adenosine-15N Spike-In for Ribonucleoside Quantification

The use of Adenosine-15N as a spike-in internal standard enables highly accurate relative quantification of ribonucleosides. In a cross-dilution series experiment analyzing enzymatic tRNA digests, the ratio of nonlabeled to 15N-labeled adenosine maximum signal intensities (MaxI) in XICs was measured. The observed abundance ratio closely tracked the expected ratio of 15N-labeled to nonlabeled material present in the samples, confirming the absence of significant matrix effects and demonstrating the method's linearity and accuracy [1]. The normalized target level (NL) was determined by the formula Abundance = MaxI15N/(MaxI15N + MaxIN), illustrating the direct quantitative relationship between the signal of the 15N standard and the endogenous analyte.

Quantitative Linearity
Head-to-head
Observed ratio tracked expected ratio across a dilution series.
Matrix-effect validation
Measured using cross-dilution series of tRNA digests.
Analytical Chemistry Epitranscriptomics Method Validation

Adenosine-15N5 in Metabolic Flux Analysis: Tracing Deamination and Pathway Interconversion

Uniformly labeled Adenosine-15N5 provides unique quantitative insights into purine metabolic pathways not achievable with unlabeled adenosine or single-isotope labels. In a 3-hour pulse experiment with [13C10,15N5] adenosine in M1 macrophages, the fractional labeling of downstream metabolites was quantified. Crucially, deamination of [15N5] adenosine by adenosine deaminase (ADA) or FAMIN results in the loss of a single 15N atom as ammonia, generating a [15N4] isotopomer of inosine. This specific mass shift allows for the quantitative distinction between the parent compound and its primary metabolite, thereby calculating the fractional flux through the deamination pathway [1]. Without the 15N label, this critical metabolic branch point would remain unresolved by MS alone.

Deamination Tracing
Head-to-head
Conversion from [15N5]adenosine to a distinct [15N4]inosine isotopologue.
ADA pathway flux resolution
3h pulse experiment in M1 macrophages.
Metabolic Flux Analysis Purine Metabolism Isotopologue Tracing

Adenosine-15N as a Non-Radioactive Alternative for Bacterial Production Assays

Adenosine-15N (in the form of its deoxy analog, [15N5]-2'-deoxyadenosine) serves as a direct, non-radioactive substitute for tritiated thymidine (3H-TdR) in measuring bacterial DNA synthesis rates. A comparative study in aquatic environments demonstrated that the incorporation rate of 15N-dA was significantly positively correlated with that of 3H-TdR. The average 15N-dA:3H-TdR incorporation ratio was determined to be 0.55 for seawater samples (95% CI: 0.51–0.58) and 0.28 for lake water samples (95% CI: 0.23–0.34) [1]. This established relationship validates the 15N-LC-MS method as an accurate predictor of DNA synthesis rates comparable to the conventional, but radiohazardous, 3H-TdR assay.

Bacterial Production Assay
Head-to-head
Incorporation ratio (15N-dA/3H-TdR): 0.55 (seawater); 0.28 (lake water).
Radioisotope-free alternative validation
95% CI: 0.51–0.58 (seawater); 0.23–0.34 (lake water).
Environmental Microbiology Aquatic Ecology Method Comparison

Adenosine-15N Site-Specific Labeling for Enhanced NMR Resolution in RNA Studies

Site-specific 15N-labeling of adenosine, such as at the N7 and amino (NH2) positions, is critical for high-resolution NMR studies of large RNA molecules. Without isotopic enrichment, 15N NMR signals are weak and often unresolvable due to spectral overlap. Furthermore, when incorporating two 15N-labeled nucleosides into a single RNA strand, their signals can be distinguished by the additional incorporation of a 13C 'tag' (e.g., at the C8 position) to create a [8-13C-7,NH2-15N2]adenosine variant. This tag creates distinct 13C-15N coupling patterns, allowing for the unambiguous assignment of resonances from different adenosine residues within the same molecule [1]. Unlabeled adenosine or uniformly 13C/15N-labeled compounds do not offer this level of site-specific resolution and assignment capability.

NMR Site-Specific Resolution
Class-level
[8-13C-7,NH2-15N2]adenosine enables unique C-N coupling for residue assignment.
Supports RNA residue assignment
Data to verify for specific sequence context.
Structural Biology NMR Spectroscopy RNA Dynamics

Adenosine-15N High-Impact Application Scenarios for Scientific Procurement


Absolute Quantification of Adenosine in Biological Fluids for Clinical Metabolomics

Adenosine-15N is the essential internal standard for developing and validating LC-MS/MS assays aimed at accurately quantifying adenosine in complex biological matrices like plasma, urine, and cell lysates. The near-identical chromatographic behavior and distinct +4.99 Da mass shift eliminate signal interference from the endogenous analyte, ensuring that the ratio of target-to-standard signal (MaxI15N/(MaxI15N + MaxIN)) provides a precise and linear measurement of adenosine concentration [4]. This application is critical for clinical metabolomics studies investigating purinergic signaling in disease states, where small changes in adenosine levels can have significant biological implications.

Metabolic Flux Analysis of the Purine Nucleotide Cycle in Immunology and Cancer

Uniformly labeled Adenosine-15N5 is an indispensable tracer for stable isotope-resolved metabolomics (SIRM) to map the metabolic fate of adenosine. As demonstrated in macrophage studies, pulsing cells with [13C10,15N5] adenosine enables the quantification of its conversion to inosine via the loss of a single 15N atom, creating a distinct [15N4] isotopologue [4]. This allows researchers to calculate the fractional contribution of the adenosine deaminase (ADA) and FAMIN pathways to the cellular purine pool. This application is highly relevant for immunology and cancer research, where altered purine metabolism is a hallmark of cellular activation and proliferation.

Non-Radioactive Measurement of Bacterial Productivity in Environmental Microbiology

The deoxy form of Adenosine-15N, [15N5]-2'-deoxyadenosine (15N-dA), provides a safe and effective alternative to the standard 3H-thymidine assay for measuring bacterial production in aquatic ecosystems. Procurement of 15N-dA enables laboratories to replace radioactive methods with an LC-MS based workflow. The method's accuracy has been quantitatively validated against the 3H-TdR assay, showing a consistent incorporation ratio (e.g., 0.55 in seawater samples) that can be used to directly calculate DNA synthesis rates [4]. This scenario is ideal for environmental monitoring agencies and academic labs seeking to eliminate radioisotope use without sacrificing data quality.

High-Resolution NMR Structural Determination of RNA and RNA-Protein Complexes

Procurement of site-specifically labeled Adenosine-15N, such as [7,NH2-15N2]adenosine or its 13C-tagged variants, is essential for structural biologists using NMR to study RNA structure and dynamics. By incorporating 15N at specific positions within an RNA strand, researchers can dramatically simplify the NMR spectrum, resolving individual adenosine residues that would otherwise overlap [4]. The further use of a 13C 'tag' on the same molecule creates unique heteronuclear coupling patterns, enabling unambiguous resonance assignments for RNA molecules exceeding 10 kDa. This scenario supports fundamental research in RNA biology, including the study of riboswitches, aptamers, and the RNA components of ribonucleoprotein complexes.

Application
Selection Property
Validation Focus
Biofluid metabolomics research
Uniform 15N labeling
Isotope dilution accuracy and matrix-effect review
Cellular purine flux studies
Uniform 15N5 adenosine
Isotopologue deamination and pathway tracking
Aquatic ecosystem productivity
15N-dA deoxy analog
Method correlation with 3H-TdR assay
RNA NMR structure analysis
Site-specific 15N label
Residue-specific C-N coupling verification
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